molecular formula C17H21BrN2O2 B1391884 Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 847615-14-9

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Numéro de catalogue: B1391884
Numéro CAS: 847615-14-9
Poids moléculaire: 365.3 g/mol
Clé InChI: YZTMSLPZCMCBNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a cyano group attached to a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and cyano groups. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

    Substitution: Formation of iodophenyl derivatives.

    Reduction: Conversion to amine derivatives.

    Hydrolysis: Production of carboxylic acids.

Applications De Recherche Scientifique

Akt Inhibition and Anticancer Activity

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate has been investigated as an Akt inhibitor, which is crucial in the context of cancer therapy. Akt (Protein Kinase B) plays a significant role in cell survival and proliferation, making it a target for anticancer drugs.

A study published in the European Journal of Medicinal Chemistry highlighted the structural optimization of this compound leading to potent inhibition of Akt1. The compound exhibited significant antiproliferative effects on mantle cell lymphoma cell lines, inducing apoptosis and cell cycle arrest at low micromolar concentrations. This suggests its potential as a therapeutic agent against aggressive hematologic malignancies .

Structural Optimization for Enhanced Efficacy

Research has focused on modifying the structure of piperidine derivatives to enhance their pharmacological profiles. The incorporation of the bromophenyl and cyano groups in the tert-butyl piperidine framework has been shown to improve binding affinity to the Akt protein, thereby increasing its inhibitory potency .

Case Study: Mantle Cell Lymphoma

In a preclinical study, compounds derived from this compound were tested against mantle cell lymphoma. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through downregulation of key signaling pathways associated with Akt activation, such as GSK3β and S6 phosphorylation .

Case Study: Structural Analogues

Further investigations into structural analogues have revealed that modifications to the piperidine ring can lead to variations in biological activity. For instance, compounds with different substituents on the phenyl ring displayed distinct profiles regarding their ability to inhibit tumor growth in vitro and in vivo models .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions. The overall effect of the compound is determined by its ability to modulate the activity of these molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-(4-fluorophenyl)-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-(4-methylphenyl)-4-cyanopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs

Activité Biologique

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS No. 847615-14-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C17H21BrN2O2
  • Molecular Weight : 365.26 g/mol
  • CAS Number : 847615-14-9
  • MDL Number : MFCD11227118

The compound acts primarily as an inhibitor of the Akt signaling pathway, which is crucial in regulating cell survival and proliferation. Inhibition of Akt has been linked to the induction of apoptosis in cancer cells, making it a target for anticancer drug development. The structural optimization of similar compounds has demonstrated that modifications can enhance their potency against various cancer cell lines.

Anticancer Properties

Recent studies have shown that derivatives of piperidine compounds, including this compound, exhibit significant antiproliferative effects on cancer cell lines. Specifically:

  • Cell Lines Tested : Research indicates robust activity against mantle cell lymphoma and other hematologic malignancies.
  • Mechanism : The compound induces apoptosis and cell cycle arrest at the G2/M phase, significantly downregulating the phosphorylation of downstream effectors such as GSK3β and S6 in Jeko-1 cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntiproliferativeHighInduces apoptosis
Cell Cycle ArrestG2/M Phase ArrestDownregulates Akt effectors
CytotoxicitySignificantTargets cancer cell lines

Study on Structural Optimization

A study focused on the structural optimization of piperidine derivatives found that modifications to the tert-butyl group and bromophenyl moiety significantly enhanced the anticancer activity of these compounds. The lead compound exhibited low micromolar IC50 values against various cancer cell lines, indicating its potential as a therapeutic agent .

Clinical Relevance

The targeting of the Akt pathway has been validated in clinical settings, where inhibitors are being explored for their efficacy in treating aggressive hematologic malignancies. The promising results from in vitro studies suggest that further development and clinical trials could lead to new treatment options for patients with resistant forms of cancer.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile:

  • Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .
  • Precautionary Measures : Handling should include protective equipment to mitigate exposure risks.

Propriétés

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTMSLPZCMCBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678161
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-14-9
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of bis-(2-chloro-ethyl)-carbamic acid tert-butyl ester from Step 1 (7.26 g, 30 mmol, 1 eq) and 4-bromophenylacetonitrile (5.88 g, 30 mmol, 1 eq) in 38 mL of toluene and 76 mL of H2O was added NaOH (45.6 g, 114 mmol, 10M solution) followed by hexadecyltributylphosphonium bromide (3.0 g, 6.0 mmol, 0.2 eq). The resulting dark mixture was heated to 110° C. for 2 h and then allowed to cool to ambient temperature. It was extracted with three 200 mL portions of ethyl acetate and the combined organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give the crude product as a black oily residue. Purification by flash column chromatography eluting with a gradient of 5-10% ethyl acetate in hexane gave 5.67 g of 4-(4-bromo-phenyl)-4-cyano-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow foam. 1H NMR (300 MHz, CDCl3): δ 7.56-7.48 (d, 2H), 7.36-7.30(d, 2H), 4.40-4.10 (br. s, 2H), 3.27-3.05 (t, 2H), 2.10-1.80 (m, 4H), 1.45 (s, 9H).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.